An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-3,3-difluoro-2-methylbutan-2-ol
An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-3,3-difluoro-2-methylbutan-2-ol
Preamble: Characterizing a Novel Fluorinated Amino Alcohol
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, binding affinity, lipophilicity, and pKa. This guide focuses on a novel entity, 4-Amino-3,3-difluoro-2-methylbutan-2-ol , a small aliphatic structure featuring a primary amine, a tertiary alcohol, and a geminal difluoro group.
As of the date of this document, there is no publicly available experimental data for this specific molecule. Therefore, this guide adopts the perspective of a senior application scientist, moving beyond a simple data sheet to provide a predictive analysis grounded in established chemical principles and authoritative literature. We will dissect the molecule's constituent parts, forecast its key physicochemical properties, and provide detailed, field-proven experimental protocols for their empirical determination. This document is designed to be a practical roadmap for any research team undertaking the synthesis and characterization of this or structurally related compounds.
Molecular Architecture and Predicted Electronic Influence
The structure of 4-Amino-3,3-difluoro-2-methylbutan-2-ol combines three key functional groups whose interplay will define its overall properties.
-
Tertiary Alcohol (-C(CH₃)₂OH): This group provides a site for hydrogen bonding (as a donor and acceptor) and contributes to polarity. Being tertiary, it is resistant to oxidation.
-
Primary Amine (-CH₂NH₂): This group is the primary basic center of the molecule and a strong hydrogen bond donor, significantly influencing aqueous solubility and pKa.
-
Gem-Difluoro Group (-CF₂-): Positioned at the C3 position, adjacent to the aminomethyl group, this moiety is the most significant electronic modulator. The two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I), which is expected to have a cascading impact on the properties of the neighboring amine. This substitution can also alter molecular conformation and metabolic stability.[1][2][3][4][5]
The molecule is achiral as no carbon atom possesses four different substituents. Its systematic IUPAC name is 4-amino-3,3-difluoro-2-methylbutan-2-ol.
Table 1: Core Molecular Identifiers (Predicted)
| Property | Value | Source |
| Molecular Formula | C₅H₁₁F₂NO | Calculation |
| Molecular Weight | 139.14 g/mol | Calculation |
| SMILES | CC(C)(O)C(F)(F)CN | Structure |
| InChIKey | (Predicted) | Structure |
Acidity and Basicity (pKa)
Scientific Rationale & Prediction
The primary amine at C4 is the principal basic site. In its non-fluorinated analog, we would expect the pKa of the conjugate acid (R-NH₃⁺) to be around 10-10.5. However, the potent electron-withdrawing effect of the adjacent gem-difluoro group will significantly stabilize the neutral amine and destabilize the positively charged ammonium cation. This inductive effect is predicted to substantially lower the basicity of the amine.
Prediction: The pKa of the conjugate acid of 4-amino-3,3-difluoro-2-methylbutan-2-ol is predicted to be in the range of 7.5 - 8.5 . This is a significant reduction compared to typical alkylamines and is a direct consequence of fluorination.[3][6] This lowered pKa means that at physiological pH (~7.4), a considerable fraction of the molecule will exist in its neutral, uncharged form, which can have profound implications for membrane permeability and target engagement. The tertiary alcohol is exceedingly weakly acidic (pKa > 16) and will not be relevant under physiological conditions.
Experimental Protocol: pKa Determination by ¹⁹F NMR Titration
Given the presence of fluorine, ¹⁹F NMR spectroscopy offers an elegant and highly precise method for pKa determination, as the chemical shift of the fluorine nuclei is sensitive to the protonation state of the nearby amino group.[7][8]
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound (~5-10 mM) in D₂O.
-
pH Titration Series: Create a series of samples (e.g., 10-12 samples) in NMR tubes spanning a pH range from ~6.0 to ~10.0. This is achieved by adding microliter quantities of dilute NaOD and DCl solutions.
-
pH Measurement: Accurately measure the pD of each sample using a calibrated pH meter with a micro-electrode (pKa ≈ pD - 0.4).
-
NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature. A fluorine-containing reference standard (e.g., trifluoroacetic acid) can be included for referencing.
-
Data Analysis: Plot the ¹⁹F chemical shift (δ) against the measured pH. Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve fit). The inflection point of the curve corresponds to the pKa.
Causality: The change in the electronic environment upon deprotonation of the ammonium group alters the magnetic shielding of the adjacent CF₂ group, resulting in a measurable change in its chemical shift. This direct relationship provides a robust and sensitive probe for the ionization equilibrium.
Caption: Workflow for pKa determination using ¹⁹F NMR titration.
Lipophilicity (logP)
Scientific Rationale & Prediction
Lipophilicity, quantified as the octanol-water partition coefficient (logP), is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties. Fluorination is often employed to increase lipophilicity. While the CF₂ group is more lipophilic than a CH₂ group, the overall logP of this molecule will be dominated by the highly polar amino and hydroxyl groups.
Prediction: The molecule is expected to be predominantly hydrophilic. The calculated XLogP3 for the non-fluorinated analog (4-amino-2-methylbutan-2-ol) is -0.4. The addition of the CF₂ group will increase lipophilicity. Therefore, the logP is predicted to be slightly higher, likely in the range of -0.1 to +0.5 . This value suggests good aqueous solubility but with a modest increase in membrane partitioning capability compared to its hydrogenated counterpart.[3][9]
Experimental Protocol: Shake-Flask Method for logP Determination
The shake-flask method remains the "gold standard" for its direct measurement of partitioning.[10][11]
Methodology:
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Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS at pH 7.4, to determine logD) with n-octanol by mixing and allowing them to separate for 24 hours.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a screw-cap vial, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Agitate the vial gently (to prevent emulsion formation) at a constant temperature for a set period (e.g., 2-4 hours) to allow equilibrium to be reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the partition coefficient P = [Concentration]octanol / [Concentration]aqueous. The logP is the base-10 logarithm of P.
Self-Validation: The experiment should be run in triplicate. The sum of the mass of the compound recovered from both phases should be within 95-105% of the initial mass added to ensure no degradation or adsorption to the vial occurred.
Caption: Workflow for logP determination via the shake-flask method.
Solubility
Scientific Rationale & Prediction
Aqueous solubility is governed by the balance between the energy required to break the compound's crystal lattice and the energy gained from its solvation. The presence of strong hydrogen bond donors (-OH, -NH₂) and acceptors (-O, -N, -F) suggests favorable interactions with water.
Prediction: The compound is expected to exhibit high aqueous solubility (>10 mg/mL). The zwitterionic character at certain pH values (if it were an amino acid) is not present here, but the polar functional groups are dominant. Solubility in organic solvents will be highest in polar protic solvents like methanol and ethanol and lower in non-polar solvents like hexanes.[12][13][14]
Experimental Protocol: Equilibrium Solubility Determination
This method determines the thermodynamic solubility of a compound.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, PBS pH 7.4, ethanol) in a vial. Ensure enough solid is present that it does not fully dissolve.
-
Equilibration: Agitate the slurry at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Filter the suspension through a 0.45 µm syringe filter to remove all undissolved solid. A key validation step is to ensure the filter material does not adsorb the compound.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.
-
Result: The measured concentration is the equilibrium solubility of the compound in that solvent at that temperature.
Caption: Workflow for equilibrium solubility determination.
Spectroscopic & Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR will be essential.
-
¹⁹F NMR: This will be the simplest and most informative spectrum. A single signal, likely a triplet due to coupling with the two protons on C4, is expected. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence of the fluorinated moiety.[15][16][17][18][19]
-
¹H NMR: Expected signals include two singlets for the non-equivalent methyl groups at C2, a triplet for the -CH₂- group at C4 (coupled to the two fluorine atoms and the NH₂ protons, though NH₂ coupling may be broadened), and a broad singlet for the -NH₂ protons (which will exchange with D₂O). The -OH proton will also be a singlet, which will exchange.
-
¹³C NMR: Five distinct carbon signals are expected. The signal for C3 will be a triplet due to one-bond coupling to the two fluorine atoms (¹JCF), which is a characteristic and diagnostic feature.
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming molecular weight and providing fragmentation data that supports the proposed structure.
-
Technique: Electrospray Ionization (ESI) in positive ion mode is ideal, as the primary amine will readily protonate to form the [M+H]⁺ ion.
-
Expected Ions: The primary ion observed will be the protonated molecule at m/z 140.1. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula C₅H₁₂F₂NO⁺.
-
Fragmentation: Key fragmentation pathways would likely include the loss of water (-18 Da) from the tertiary alcohol, loss of a methyl group (-15 Da), and cleavage of the C2-C3 or C3-C4 bonds.[20][21][22][23]
X-Ray Crystallography
If the compound can be crystallized, single-crystal X-ray diffraction will provide the definitive, unambiguous three-dimensional structure.
-
Goal: To obtain a high-quality single crystal suitable for diffraction. This is often the rate-limiting step.
-
Protocol: Slow evaporation of a solvent, vapor diffusion, or cooling crystallization methods should be explored with a range of solvents.
-
Data Yield: The resulting crystal structure will confirm the connectivity and provide precise bond lengths, bond angles, and crucial information about the intermolecular hydrogen bonding network in the solid state.[24][25][26][27][28]
Thermal Properties and Chemical Stability
Thermal Analysis (DSC/TGA)
Understanding the thermal behavior is crucial for handling, storage, and formulation.
-
Prediction: As a small molecule with multiple hydrogen bonding sites, it is expected to be a crystalline solid at room temperature with a defined melting point.
-
Experimental Protocol:
-
Differential Scanning Calorimetry (DSC): A sample is heated at a controlled rate (e.g., 10 °C/min). The resulting thermogram will show an endotherm corresponding to the melting point. It can also reveal other events like polymorphic transitions or desolvation.[29][30][31]
-
Thermogravimetric Analysis (TGA): A sample is heated on a microbalance. The TGA curve plots mass vs. temperature, revealing the temperature at which the compound begins to decompose (onset of mass loss).[32]
-
Causality: DSC measures heat flow, identifying transitions where energy is absorbed or released. TGA measures mass, directly identifying decomposition events where volatile fragments are lost. Used together, they provide a comprehensive thermal profile.[30]
Chemical Stability: Forced Degradation Studies
Forced degradation (or stress testing) is a regulatory requirement and a critical part of drug development. It identifies potential degradation products and establishes the stability-indicating capability of analytical methods.[33][34][35][36]
Experimental Protocol: The compound is subjected to conditions more severe than accelerated storage to induce degradation.
-
Acid/Base Hydrolysis: Treat solutions of the compound with HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) at elevated temperatures (e.g., 60 °C).
-
Oxidation: Treat a solution with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Heat the solid compound (dry heat) and a solution of the compound at a high temperature (e.g., 80 °C).
-
Photostability: Expose the solid and a solution to UV and visible light according to ICH Q1B guidelines.
-
Analysis: At various time points, analyze the stressed samples by a stability-indicating HPLC method (typically with a photodiode array detector) coupled to a mass spectrometer (LC-MS). The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being subsequently degraded themselves. The peak purity of the parent compound should be assessed to ensure co-eluting degradants are detected.
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